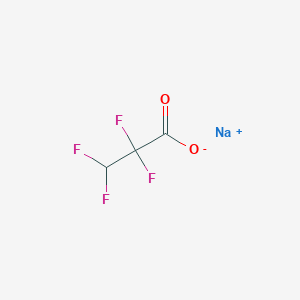

sodium;2,2,3,3-tetrafluoropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;2,2,3,3-tetrafluoropropanoate” is commonly known as the In-Solution Tryptic Digestion and Guanidination Kit. This compound is primarily used in mass spectrometry for the accurate identification and analysis of proteins and post-translational modifications. The kit contains reagents for reduction, alkylation, digestion, and guanidination, which are essential for reliable mass spectrometry results .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of the In-Solution Tryptic Digestion and Guanidination Kit involves several steps:

Reduction and Alkylation: The protein sample is first denatured and reduced at 95°C for 5 minutes.

Guanidination: Finally, the sample undergoes guanidination at 65°C for 12 minutes to convert lysines to homoarginines, enhancing overall ionization.

Industrial Production Methods

The industrial production of this kit involves the large-scale synthesis of the reagents mentioned above, followed by their precise combination and packaging to ensure consistent and reliable results for mass spectrometry applications .

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes several types of reactions:

Reduction: The reduction of disulfide bonds in proteins using DTT.

Alkylation: The alkylation of cysteine residues using IAA to prevent reformation of disulfide bonds.

Digestion: The enzymatic cleavage of peptide bonds by trypsin.

Guanidination: The conversion of lysine residues to homoarginines using O-methylisourea hemisulfate salt.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for reduction.

Iodoacetamide (IAA): Used for alkylation.

Trypsin: Used for digestion.

O-methylisourea hemisulfate salt: Used for guanidination.

Major Products Formed

Peptide fragments: Resulting from trypsin digestion.

Homoarginine-containing peptides: Resulting from guanidination.

Applications De Recherche Scientifique

The In-Solution Tryptic Digestion and Guanidination Kit is widely used in scientific research for:

Proteomics: Accurate identification and analysis of proteins and post-translational modifications.

Mass Spectrometry: Enhancing peptide ionization for better detection and analysis.

Biological Research: Studying cellular functions and processes through protein analysis.

Medical Research: Investigating disease mechanisms and potential therapeutic targets.

Mécanisme D'action

The mechanism of action involves several steps:

Reduction: DTT reduces disulfide bonds in proteins, denaturing them and exposing cysteine residues.

Alkylation: IAA alkylates the exposed cysteine residues, preventing reformation of disulfide bonds.

Guanidination: O-methylisourea hemisulfate salt converts lysine residues to homoarginines, enhancing peptide ionization.

Comparaison Avec Des Composés Similaires

Similar Compounds

In-Gel Tryptic Digestion Kit: Similar to the In-Solution Kit but used for protein digestion in gels.

Pierce LysN Protease: Another protease used for protein digestion, but it cleaves at the amino side of lysine residues.

Uniqueness

The In-Solution Tryptic Digestion and Guanidination Kit is unique due to its comprehensive approach, combining reduction, alkylation, digestion, and guanidination in a single kit. This ensures efficient and reliable mass spectrometry results, making it a valuable tool in proteomics and other scientific research fields .

Propriétés

IUPAC Name |

sodium;2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUSXTMVKMPQKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.